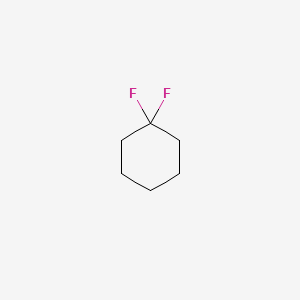

1,1-Difluorocyclohexane

描述

Structural and Conformational Differences:

- 1,2-Difluorocyclohexane :

- Exists as cis and trans diastereomers. The trans-1,2 isomer adopts a diaxial conformation in the gas phase (ΔG ≈ −0.3 kcal/mol) but switches to diequatorial in solution due to solvent dipole interactions.

- C–F bond lengths (1.40 Å) and F–C–C–F torsion angles (∼60° in cis, ∼180° in trans) differ significantly from this compound.

- 1,4-Difluorocyclohexane :

Table 3: Comparative Structural Properties of Difluorocyclohexane Isomers

Electronic Effects:

- Dipole Moments :

this compound has the largest dipole moment (3.8 D axial, 2.1 D equatorial) due to geminal fluorine alignment. In contrast, 1,4-difluorocyclohexane exhibits a dipole moment of 1.9 D, reflecting opposing fluorine dipoles. - Hyperconjugation :

Geminal fluorines in this compound participate in stronger σ(C–H)→σ*(C–F) interactions compared to vicinal fluorines in 1,2- and 1,4-isomers.

属性

IUPAC Name |

1,1-difluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2/c7-6(8)4-2-1-3-5-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORQXIQZAOLNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190598 | |

| Record name | 1,1-Difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-90-4 | |

| Record name | 1,1-Difluorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Difluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Difluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Mechanism

-

In Situ Generation of PhSF₃ : PhSF₄Cl reacts with diaryl disulfides to form the active fluorinating agent (PhSF₃).

-

Electrophilic Fluorination : PhSF₃ abstracts oxygen from cyclohexanone, forming a fluorosulfonium intermediate.

-

HF Elimination : The intermediate decomposes to release this compound and PhS(O)F.

Advantages :

Limitations :

-

Requires stoichiometric amounts of arylthiol derivatives.

-

Generates sulfur-containing byproducts.

Halogen Exchange Using Alkali Metal Fluorides

A 2020 patent disclosed a halogen-exchange strategy employing Group 1 fluorides (e.g., KF) and halogenated fluorine compounds (ClF₃ or BrF₃). This method is suitable for substrates resistant to acidic conditions.

Protocol

-

Substrate : Cyclohexanone or its derivatives.

-

Reagents :

-

KF (2.0 equiv)

-

ClF₃ (1.5 equiv)

-

-

Solvent : Dichloromethane, −20°C to 0°C.

The reaction proceeds via a radical mechanism, where ClF₃ generates fluorine radicals that abstract hydrogen from the cyclohexane ring, followed by fluoride ion quenching.

Key Data :

-

Yield: 78%

-

Purity: >95% (GC-MS)

Hydrogen Fluoride Addition to Fluorocycloalkenes

A 2008 patent described the synthesis of this compound via HF addition to 1-fluorocyclohexene. This method avoids carbonyl intermediates, making it advantageous for acid-sensitive substrates.

Reaction Pathway

-

Substrate Synthesis : Dehydrofluorination of this compound yields 1-fluorocyclohexene.

-

HF Addition : Anti-Markovnikov addition of HF to the double bond regenerates this compound.

Conditions :

-

Temperature: 20–40°C

-

HF Pressure: 1–2 atm

Yield : 90% (recycling unreacted alkene).

Early Methods: Sulfur Tetrafluoride (SF₄)

The 1962 JACS synthesis utilized SF₄ for direct fluorination of cyclohexanone. While largely obsolete due to SF₄’s toxicity, this method laid the groundwork for modern fluorination protocols.

Procedure :

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Reagents | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| HF/Acid Catalysis | HF, TFA | 82 | High | HF toxicity |

| Deoxo-Fluorination | PhSF₄Cl | 85 | Moderate | Sulfur byproducts |

| Halogen Exchange | KF/ClF₃ | 78 | Low | ClF₃ reactivity |

| HF Addition to Alkene | HF | 90 | High | HF handling |

| SF₄ Fluorination | SF₄ | 65 | Low | SF₄ toxicity |

化学反应分析

Types of Reactions

1,1-Difluorocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Dehydrofluorination: This reaction involves the removal of hydrogen fluoride (HF) to form alkenes or other fluorinated compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in dehydrofluorination reactions to facilitate the removal of HF and formation of fluorinated alkenes.

Metal Fluorides: Often employed in substitution reactions to replace fluorine atoms with other functional groups.

Major Products Formed

科学研究应用

Chemical Research Applications

-

Model Compound for Fluorine Substitution Studies

1,1-Difluorocyclohexane serves as an essential model compound to investigate the effects of fluorine substitution on the stability and reactivity of cyclohexane derivatives. The rigidity introduced by the tert-butyl group in related compounds allows for clearer analysis of NMR spectra and conformational behavior. -

Synthesis of Fluorobenzene

A notable application involves its use in the synthesis of fluorobenzene through a Pd-catalyzed dehydrofluoro–dehydrogenation reaction. This process yields fluorobenzene in good yields, highlighting the compound's utility in producing valuable aromatic compounds . -

Conformational Isomerization Studies

The conformational dynamics of this compound have been studied using high-resolution NMR spectroscopy. Research indicates that temperature and pressure significantly influence isomerization rates, providing insights into molecular behavior in various conditions .

Biological Applications

-

Potential Drug Development

The compound has been explored for its potential biological activity, particularly in drug development. Its interactions with biomolecules can lead to significant insights into pharmacological applications and the design of new therapeutic agents. -

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. For example, it demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent . -

Cell Viability and Cancer Research

In vitro studies indicate that this compound can affect cell viability in cancer cell lines. Research on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, indicating possible cytotoxic effects worth further investigation .

Industrial Applications

-

Synthesis of Specialty Chemicals

In industrial settings, this compound is utilized as a building block for synthesizing specialty chemicals and materials with unique properties due to its fluorinated structure. -

Chemical Intermediate

The compound acts as an intermediate in various organic synthesis processes, facilitating the production of more complex organic molecules.

Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cell Viability in Cancer Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

作用机制

The mechanism of action of 1,1-difluorocyclohexane in chemical reactions involves the interaction of its fluorine atoms with various reagents and catalysts. For example, in dehydrofluorination reactions, the fluorine atoms are removed as HF, leading to the formation of alkenes or other fluorinated products. The presence of palladium catalysts facilitates this process by providing a surface for the reaction to occur .

相似化合物的比较

Chair-Chair Interconversion

1,1-Difluorocyclohexane exhibits a distinct chair-chair interconversion barrier compared to non-fluorinated or mono-fluorinated analogs. The introduction of geminal fluorine atoms increases steric strain and slows ring flipping. For example:

| Compound | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (eu) | Reference |

|---|---|---|---|---|

| This compound (CS₂) | 9.8 | 9.0 | -3.3 | |

| 1,1,3,3-Tetramethylcyclohexane | 10.2 | 10.5 | -1.0 |

The gem-difluoro group introduces greater steric hindrance than methyl groups, as evidenced by the lower entropy of activation (ΔS‡ = -3.3 vs. -1.0 eu) .

Fluorine-Induced Dipole Moment

The dipole moment of this compound (2.57 D) significantly exceeds that of non-fluorinated cyclohexanes (~0 D), enhancing its polarity and making it a favorable substituent in drug design for improving target interactions .

NMR Characteristics

The geminal fluorine atoms impart unique coupling constants observable in NMR spectra:

| Compound | ¹JCF (Hz) | ²JCF (Hz) | ³JCF (Hz) | Reference |

|---|---|---|---|---|

| This compound | 242 | 24.0 | 4.7 | |

| 4,4-Difluoropiperidine | 245 | 23.5 | 5.0 | |

| 1-Fluorocyclohexane | – | – | JHF = 34.3 |

The large ¹JCF coupling (242 Hz) reflects strong C–F bonding, while smaller vicinal couplings (³JCF = 4.7 Hz) indicate conformational flexibility .

Metabolic Stability and Reactivity

This compound demonstrates resistance to enzymatic oxidation compared to non-fluorinated cyclohexanes. In rat liver microsomes, hydroxylation occurs predominantly at the 3- and 4-positions (ratio 1:5.5), whereas non-fluorinated cyclohexanes undergo more extensive oxidation . Similar trends are observed in microbial metabolism, where Cunninghamella elegans hydroxylates this compound to multiple products (e.g., compounds 10–13), whereas phenyl trifluorocyclohexane undergoes racemic hydroxylation .

生物活性

1,1-Difluorocyclohexane (C6H10F2) is a fluorinated organic compound characterized by the presence of two fluorine atoms on a cyclohexane ring. This compound has garnered interest due to its unique chemical properties and potential biological activities. Research into its biological effects is still emerging, but preliminary studies indicate various interactions with biomolecules that could have implications in medicinal chemistry and drug development.

Chemical Structure

The molecular structure of this compound features a cyclohexane backbone with two fluorine substituents at the 1-position. This configuration influences its physical and chemical properties, such as stability and reactivity.

Synthesis Methods

The synthesis of this compound typically involves the fluorination of cyclohexane derivatives using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions to minimize side reactions. The process can be optimized through continuous flow reactors in industrial settings to enhance yield and purity.

The biological activity of this compound is primarily attributed to the presence of fluorine atoms, which can form strong hydrogen bonds and electrostatic interactions with various biomolecules. These interactions may influence the compound's reactivity and stability, making it a candidate for further pharmacological studies .

Research Findings

Recent studies have explored the potential biological applications of this compound:

- Inhibition Studies : Research has indicated that compounds similar to this compound exhibit inhibitory activity against viral proteases, such as SARS-CoV-2 3CLpro. The introduction of fluorine atoms has been shown to enhance the potency of inhibitors in biochemical assays, suggesting that this compound could serve as a scaffold for developing antiviral agents .

- Metabolic Stability : The presence of fluorine may improve metabolic stability and bioavailability, making this compound a promising candidate for pharmaceutical applications. Studies involving rat liver microsomes have demonstrated its metabolic pathways and potential toxicity profiles .

Case Studies

A notable case study involved the synthesis and testing of various derivatives of difluorocyclohexanes for their biological activity. One compound demonstrated significant inhibition against viral proteases with IC50 values ranging from 0.13 to 0.17 μM, indicating strong potential for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-Tert-butyl-1,1-difluorocyclohexane | Contains a tert-butyl group | Increased steric hindrance |

| 4-Ethynyl-1,1-difluorocyclohexane | Contains an ethynyl group | Different reactivity profile |

| 4-Tert-butyl-1,1-dichlorocyclohexane | Chlorine substituents instead of fluorine | Different electronic properties |

This table highlights how variations in substituents affect the biological activity and chemical behavior of these compounds.

常见问题

Q. What is the preferred conformation of 1,1-difluorocyclohexane, and how is it experimentally determined?

The molecule predominantly adopts a chair conformation , as confirmed by microwave spectroscopy and low-temperature NMR studies. Microwave data reveal minimal energy deviation in the chair form, while NMR line-shape analysis at resolves distinct axial and equatorial fluorine signals due to slowed ring inversion . At higher temperatures (), dynamic averaging obscures these signals, necessitating variable-temperature NMR for kinetic analysis .

Q. How do JHFJ_{\text{HF}}JHF and JFFJ_{\text{FF}}JFF coupling constants assist in assigning axial vs. equatorial fluorine positions?

Axial fluorines exhibit broader NMR signals due to stronger coupling with adjacent hydrogens (), while equatorial fluorines show narrower peaks () . The coupling constant (235.3 Hz in CS) further distinguishes axial-equatorial interactions, with a chemical shift difference of 15.64 ppm between axial and equatorial fluorines at low temperatures .

Q. What synthetic routes are used to prepare this compound in laboratory settings?

Common methods include:

- Deoxofluorination of cyclohexanone using SF or related reagents under controlled conditions .

- Halogen exchange with PCI-PCI for dichloro precursors, followed by fluorination .

- Trifluoroacetic anhydride-mediated fluorination of cyclohexane derivatives, yielding this compound as an intermediate .

Advanced Research Questions

Q. How are activation parameters (ΔH‡\Delta H^\ddaggerΔH‡, ΔG‡\Delta G^\ddaggerΔG‡) for chair-chair interconversion determined, and what role do solvents play?

Line-shape analysis of NMR spectra across temperatures ( to ) calculates and in CS. Solvent polarity and viscosity significantly alter rates: nonpolar solvents (e.g., n-pentane) accelerate isomerization due to reduced friction, while polar solvents (e.g., acetone-d) stabilize transition states via dipole interactions . Pressure-dependent NMR studies further reveal nonlinear rate increases under high pressure, aligning with stochastic collisional models .

Q. What computational models explain solvent effects on conformational isomerization dynamics?

Kramers’ turnover theory and generalized Langevin equation (GLE) models are applied to interpret solvent viscosity effects. However, long-range dipole-solvent interactions in this compound complicate Kramers’ predictions, as seen in cyclohexane studies where turnover occurs at ~2.5 cP viscosity . SCIPCM reaction field calculations simulate solvent polarity effects, showing agreement with experimental NMR-derived activation energies .

Q. How do axial-equatorial fluorine substituents influence ring strain and pseudorotation barriers in related fluorocyclohexanes?

Comparative studies of this compound with 5,5-difluorocycloheptene reveal smaller chemical shift differences (884 Hz vs. 906 Hz) due to reduced ring strain in six-membered rings . Pseudorotation barriers in cycloheptane derivatives (1.4 kcal/mol) are lower than in cyclohexanes, attributed to twist-chair conformers minimizing steric clashes .

Key Methodological Insights

- NMR Constraints : Neglecting coupling in line-shape analysis above introduces systematic errors, emphasizing the need for full spin-system simulations .

- Synthetic Optimization : SF-mediated fluorination requires strict anhydrous conditions to avoid byproducts, while halogen-exchange routes favor high-purity precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。